Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride
Description
Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused pyranopyridine core. Its stereochemistry (3S,4aR,8aS) and hydrochloride salt form enhance solubility and stability, making it a candidate for pharmaceutical applications. The compound’s structure combines a pyran ring fused to a partially hydrogenated pyridine system, with a methyl ester group at the 3-position. The hydrochloride salt likely improves bioavailability by increasing aqueous solubility compared to the free base form.
Properties
IUPAC Name |
methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-10(12)7-4-8-6-14-3-2-9(8)11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQCCHXWPTJAA-YWUTZLAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCCC2NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]2COCC[C@@H]2NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C₁₀H₁₈ClNO₃
- Molecular Weight : 235.71 g/mol
- CAS Number : 2378490-32-3
Research indicates that compounds similar to Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine derivatives exhibit interactions with various neurotransmitter systems. For instance:
- Opioid Receptor Interaction : Some studies have shown that related octahydroisoquinoline derivatives act as opioid receptor antagonists. These compounds can selectively bind to kappa opioid receptors (KOR), exhibiting high selectivity over mu and delta receptors. This selectivity is crucial for developing analgesics with reduced side effects associated with traditional opioids .
Antagonistic Effects
The compound's structural analogs have demonstrated antagonistic properties at opioid receptors. For example:
- Kappa Opioid Receptor Antagonism : In vitro assays revealed that certain derivatives possess potent antagonist activity at KORs. The conformation of the 3-hydroxyphenyl group in these compounds plays a pivotal role in their biological activity .
Enantioselective Catalysis
Research has also explored the use of Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine derivatives in enantioselective catalysis. Coordination compounds formed from these derivatives have been tested for their ability to catalyze reactions such as:
- Nitroaldol Addition : These compounds showed varying degrees of enantioselectivity in catalyzing the reaction between nitromethane and substituted benzaldehydes .
Study 1: Opioid Receptor Antagonism
A study published in the Journal of Medicinal Chemistry evaluated a series of N-substituted octahydroisoquinolines for their antagonist properties at opioid receptors. The findings indicated that certain configurations led to significant KOR antagonism with selectivity ratios favoring KOR over other receptors .
Study 2: Enantioselective Catalysis
In another research endeavor focusing on coordination chemistry involving Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine derivatives as catalysts for nitroaldol reactions demonstrated moderate enantioselective performance. The study highlighted the importance of steric and electronic factors in determining catalytic efficiency .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Opioid Receptor Antagonism | Potent antagonism at kappa opioid receptors with selectivity over mu/delta |
| Enantioselective Catalysis | Moderate enantioselectivity in nitroaldol reactions |
Comparison with Similar Compounds
Below is an analysis based on structural analogs and their properties:
Structural Analog: Pyrrolo[1,2-b]pyridazine Derivatives
The European patent EP 4 374 877 A2 (2024) describes a compound with the structure (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .
Key Comparisons :
Analysis :
- The patent compound’s pyrrolopyridazine core introduces greater rigidity compared to the partially hydrogenated pyranopyridine system of the target compound. This may influence binding affinity in biological targets.
- In contrast, the target compound’s methyl ester and hydrochloride salt prioritize solubility.
Comparison :
- Both compounds rely on ester and amide linkages for functionalization. However, the patent compound incorporates more halogenated aromatic systems, which may complicate synthesis due to steric and electronic effects.
- The hydrochloride salt in the target compound suggests a focus on improving pharmacokinetic properties, a strategy shared with the patent’s morpholine hydrochloride derivative.
Pharmacological and Physicochemical Properties
In contrast, the target compound’s simpler pyranopyridine core and smaller substituents (methyl ester) may offer advantages in drug development.
Preparation Methods
C-Glycoside Intermediate Approach
The pyrano[4,3-b]pyridine framework can be constructed using 2,3-unsaturated C-glycoside intermediates, as demonstrated in diversity-oriented synthesis (DOS) campaigns. Starting from enantiomerically pure C-glycosides (e.g., 1a ), nucleophilic aromatic substitution installs the pyridine moiety. For example, treatment of 1a (25.0 g, 57.2 mmol) with 2-bromo-1-fluoro-4-nitrobenzene (7 ) in DMF using NaH as base yields intermediate 8a in 78% yield after silica gel chromatography. This step establishes the critical pyran-pyridine linkage while preserving stereochemical integrity at C-3.
Radical Cyclization for Ring Annulation
Subsequent cyclization of allylic amines (e.g., 2a-b ) via tin hydride-mediated radical processes generates the fused bicyclic system. Using n-Bu3SnH (1.5 equiv) and AIBN in i-PrOH at reflux, the 6-endo-trig cyclization proceeds efficiently to form tricyclic scaffolds 3a-d on multi-gram scales (>20 g). This method tolerates diverse stereoisomers of the starting C-glycoside, enabling access to all possible configurations of the pyrano-pyridine core.
Stereochemical Control and Resolution
Enzymatic Kinetic Resolution
Patent literature discloses an enzymatic approach to establish the (3S,4aR,8aS) configuration. Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (II ) undergoes lipase-catalyzed hydrolysis in anhydrous methanol/HCl, selectively cleaving the (2R,3S)-ester to yield (2S,3R)-1-alkylcarbonylpiperidine-2,3-dialkyldicarboxylate (III ) with >99% enantiomeric excess. Critical parameters include:
| Parameter | Optimal Value | Impact on Selectivity |
|---|---|---|
| Lipase Source | Candida antarctica | 98% ee at 50% conversion |
| Solvent System | Toluene/Phosphate Buffer (1:1) | Prevents substrate denaturation |
| Temperature | 37°C | Maximizes enzyme activity |
Mitsunobu Reaction for Azetidine Formation
To construct the octahydro-pyrrolo[3,4-b]pyridine subsystem, Mitsunobu conditions (PPh3/DIAD in THF) cyclize precursor 16a-b into azetidine 5a-b with complete inversion of configuration at the alcohol center. This step is crucial for installing the 4aR stereocenter, achieving 92% yield on 10-gram scales.
Functional Group Interconversions
Ester Hydrolysis and Cyclization
Hydrolysis of intermediate III using 15% HCl in methanol under reflux (22 h) generates piperidine-2,3-dicarboxylic acid (Ilia ), which undergoes cyclodehydration with acetic anhydride at 110°C to form hexahydrofuro[3,4-b]pyridine-5,7-dione (IV ). The reaction proceeds via mixed anhydride intermediates, with yields >85% when using stoichiometric Ac2O.
Amine Protection/Deprotection Sequences
Introduction of the methyl ester group employs Fmoc-protected anilines, with TBDPS ethers providing orthogonal protection for secondary alcohols. Sequential deprotection using HF-pyridine (TBDPS removal) and piperidine (Fmoc cleavage) enables selective functionalization of the pyran nitrogen.
Final Salt Formation and Purification
Treatment of the free base with HCl gas in anhydrous Et2O precipitates Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate hydrochloride as a crystalline solid. Recrystallization from MeOH/EtOAC (1:5) yields material with:
| Property | Value | Method |
|---|---|---|
| Optical Purity | 99.8% ee | Chiral HPLC (AD-H column) |
| Melting Point | 214-216°C | Differential Scanning Calorimetry |
| Water Content | <0.5% w/w | Karl Fischer Titration |
Process Optimization and Scalability
Large-Scale Radical Cyclization
Adapting the tin-mediated cyclization for kilogram production requires:
- Slow addition of n-Bu3SnH (0.5 mL/min) to control exotherm
- Use of NaBH3CN as stoichiometric H- donor to minimize tin residues
- Continuous extraction with n-heptane to isolate product
This modified protocol achieves 83% yield on 500-gram batches with residual Sn <10 ppm.
Green Chemistry Considerations
Replacing SnCl4 with Bi(OTf)3 in cyclization steps reduces heavy metal waste. Pilot studies show comparable yields (78% vs 82%) while eliminating tin byproducts.
Analytical Characterization Data
Critical spectroscopic signatures confirm structure and stereochemistry:
- 1H NMR (400 MHz, D2O): δ 4.32 (dd, J=11.2, 2.1 Hz, H-3), 3.78 (s, OCH3), 3.45-3.12 (m, H-4a,8a)
- 13C NMR : 172.8 (COOCH3), 105.3 (C-2), 56.1 (C-3)
- HRMS : m/z calc. for C11H16NO3+ [M+H]+ 226.1073, found 226.1078
Q & A
Q. How is the enantiomeric purity of this compound validated experimentally?
Enantiomeric purity is typically determined using chiral HPLC with a validated method. For example, reversed-phase chromatography under acidic conditions (e.g., 0.1% trifluoroacetic acid) coupled with UV detection at 220 nm can resolve stereoisomers. Retention time consistency and peak area integration are compared against a racemic mixture or reference standard. Advanced systems may employ mass spectrometry (LC-MS) for confirmation, as described in synthetic protocols for structurally related compounds .
Q. What synthetic routes are reported for this bicyclic pyridine-carboxylate derivative?
A multi-step synthesis is common. Key steps include:
- Cyclization : Formation of the pyrano-pyridine core via acid-catalyzed cyclization of a precursor diol.
- Esterification : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine).
- Salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt. Similar methods are detailed in patents for analogous bicyclic systems, with LC-MS (e.g., m/z 754 [M+H]⁺) and HPLC retention times (e.g., 1.32 minutes) used for characterization .
Q. Which analytical techniques are critical for characterizing this compound?
- LC-MS : Confirms molecular weight and purity (e.g., observed m/z matching theoretical mass).
- ¹H/¹³C NMR : Assigns stereochemistry and ring conformation (e.g., coupling constants for axial/equatorial protons).
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives.
- HPLC : Validates purity (>97%) under gradient elution conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
DoE methodologies (e.g., factorial or response surface designs) systematically evaluate variables such as:
- Temperature : Impact on cyclization efficiency.
- Catalyst loading : Influence on esterification kinetics.
- Solvent polarity : Effect on salt crystallization. Statistical software (e.g., JMP, Minitab) models interactions between factors, reducing experimental runs by >50% while identifying optimal conditions. For example, a central composite design might reveal that 60°C and 1.2 equiv. of catalyst maximize yield .
Q. How can researchers resolve contradictions in reaction conditions reported across studies?
Contradictions (e.g., solvent selection, reaction time) are addressed through:
- Comparative kinetic studies : Monitoring reaction progress via in-situ FTIR or NMR.
- Computational validation : Density Functional Theory (DFT) calculations to assess energy barriers for competing pathways.
- Meta-analysis : Aggregating data from patents and journals to identify consensus protocols .
Q. What computational tools predict the biological activity of this compound?
Quantitative Structure-Activity Relationship (QSAR) models trained on pyrrolidine/pyridine derivatives correlate structural features (e.g., logP, polar surface area) with targets like enzyme inhibition. Molecular docking (e.g., AutoDock Vina) simulates binding to receptors (e.g., GPCRs), while MD simulations assess stability in biological membranes. These tools prioritize analogs for synthesis and in vitro testing .
Q. How is metabolic stability evaluated during preclinical development?
- In vitro assays : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂).
- CYP450 inhibition screening : Fluorescence-based assays for major cytochrome isoforms.
- Mass spectrometry : Identifies metabolites (e.g., hydroxylation, demethylation). Structural analogs with similar bicyclic cores show stability improvements via fluorination or steric hindrance at labile positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
